Wilforlide A acetate
Overview
Description
Mechanism of Action
Target of Action
Wilforlide A acetate, a bioactive triterpene isolated from Tripterygium wilfordii, primarily targets P-glycoprotein efflux transporter and cyclin E2 splice variant 1 mRNA . These targets play a crucial role in chemoresistance, a significant challenge in the treatment of metastatic castrate-resistant prostate cancers (mCRPC) .
Mode of Action
This compound interacts with its targets by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA . This interaction enhances the sensitivity of resistant prostate cancer cell lines to docetaxel, a chemotherapy drug .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of the P-glycoprotein efflux transporter and the downregulation of cyclin E2 splice variant 1 mRNA . Both of these mechanisms are known to contribute to chemoresistance . By inhibiting these pathways, this compound can enhance the chemosensitizing effect of docetaxel .
Pharmacokinetics
It is known that the compound has a significant chemosensitizing effect both in vitro and in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the IC50 of docetaxel in resistant prostate cancer cell lines . In high-dose treatment groups, the combination of this compound and docetaxel significantly retarded the growth of resistant prostate cancer .
Biochemical Analysis
Biochemical Properties
Wilforlide A acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA, which are mechanisms of resistance in drug-resistant prostate cancer cells . Additionally, this compound has been shown to inhibit TLR4 upregulation, IκBα degradation, and NF-κB p65 activation, which are involved in inflammatory responses .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it enhances sensitivity to docetaxel by reducing the IC50 in resistant cell lines . It also inhibits the polarization of macrophages towards the M1 subset, thereby reducing the production of pro-inflammatory cytokines . These actions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in modulating immune responses and cancer cell resistance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the P-glycoprotein efflux transporter, preventing the efflux of chemotherapeutic agents from cancer cells . It also downregulates cyclin E2 splice variant 1 mRNA, which is involved in cell cycle regulation . Furthermore, this compound inhibits the TLR4/NF-κB signaling pathway, reducing inflammation by preventing the activation of NF-κB p65 and the degradation of IκBα .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound maintains its stability under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft mouse model, a high dose of this compound (1.2 mg/kg intravenously once a week and 6 mg/kg intraperitoneally once daily) in combination with docetaxel significantly retarded tumor growth in resistant prostate cancer . High doses may also lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 TwCYP82AS1, which catalyzes the hydroxylation of C-22 during its biosynthesis . Additionally, it affects the TLR4/NF-κB signaling pathway, influencing metabolic flux and the levels of various metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to inhibit the P-glycoprotein efflux transporter, which plays a role in its accumulation within cancer cells . The compound’s distribution is also influenced by its solubility in various solvents, including chloroform, dichloromethane, and DMSO .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It has been observed to localize in specific cellular compartments, where it exerts its effects on signaling pathways and gene expression. The compound’s targeting signals and post-translational modifications may direct it to particular organelles, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wilforlide A acetate involves several steps, starting from the extraction of the raw material from Tripterygium wilfordii. The compound is then subjected to acetylation to form the acetate derivative. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the extraction of the raw material, purification, and chemical modification to produce the acetate derivative. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Wilforlide A acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Comparison with Similar Compounds
Wilforlide A acetate is unique compared to other compounds derived from Tripterygium wilfordii due to its specific chemical structure and biological activity. Similar compounds include:
- Celastrol
- Triptolide
- Pristimerin
- Triptonide
- Demethylzeylasteral
These compounds share some biological activities but differ in their specific mechanisms of action and therapeutic potential .
Properties
IUPAC Name |
[(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCIDCRXAOGCM-KXWOPETLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140744 | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84104-80-3 | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84104-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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